molecular formula C23H30N2O4 B14924611 N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide

N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide

Cat. No.: B14924611
M. Wt: 398.5 g/mol
InChI Key: CQVQHPZUJPKWIY-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE is an organic compound characterized by its complex structure, which includes a hydrazide group, a phenyl ring with dimethyl substituents, and a triethoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE typically involves the condensation of 3,4,5-triethoxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also critical aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can regenerate the hydrazide. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The aromatic rings and substituents can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE
  • N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZINE

Uniqueness

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of both triethoxy and dimethylphenyl groups provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C23H30N2O4/c1-7-27-20-13-19(14-21(28-8-2)22(20)29-9-3)23(26)25-24-17(6)18-11-10-15(4)16(5)12-18/h10-14H,7-9H2,1-6H3,(H,25,26)/b24-17+

InChI Key

CQVQHPZUJPKWIY-JJIBRWJFSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN=C(C)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.